

Application Notes and Protocols for the Synthesis of Isonicotinohydrazide Derivatives

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Compound of Interest

Compound Name: Isonicotinimidohydrazide

Cat. No.: B15123723

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Introduction

Isonicotinohydrazide derivatives, stemming from the core structure of isoniazid (INH), a cornerstone in tuberculosis therapy, represent a versatile class of compounds with a broad spectrum of biological activities. These derivatives are of significant interest in medicinal chemistry due to their potential as antitubercular, anticancer, antimicrobial, and anticonvulsant agents. The primary mechanism of their antitubercular action involves the inhibition of InhA, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the mycolic acid biosynthesis pathway of the *Mycobacterium tuberculosis* cell wall.^{[1][2][3]} This document provides detailed protocols for the synthesis of isonicotinohydrazide derivatives, specifically focusing on the formation of isonicotinoylhydrazones (Schiff bases), along with methods for their characterization and relevant biological data.

Data Presentation

The following table summarizes the synthesis of several isonicotinohydrazide derivatives, detailing the reactants, reaction conditions, and key quantitative data for easy comparison.

Compound ID	Aldehyde /Ketone Reactant	Solvent	Reaction Time (h)	Yield (%)	Melting Point (°C)	Reference
1	2-Benzyloxybenzaldehyde	Ethanol	1.25	90	185	[4]
2	4-Fluoro-3-nitrobenzaldehyde	Ethanol	6	95	200-205 (decomposed)	[5]
3	2-Fluoro-5-nitrobenzaldehyde	Ethanol	8	95	208-210	[5]
4	2-Methoxybenzaldehyde	Ethanol	6	75	185	[6]
5	Isatin	Ethanol	-	81-92	-	[7]

Experimental Protocols

General Protocol for the Synthesis of Isonicotinoylhydrazones (Schiff Bases)

This protocol outlines a general and widely applicable method for the synthesis of isonicotinoylhydrazone derivatives through the condensation reaction of isoniazid with a variety of aldehydes or ketones.

Materials:

- Isoniazid (Isonicotinic acid hydrazide, INH)
- Substituted aldehyde or ketone (e.g., benzaldehyde, acetophenone derivatives)

- Absolute Ethanol
- Glacial Acetic Acid (catalyst, optional)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Buchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol)

Procedure:

- **Dissolution of Isoniazid:** In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable volume of absolute ethanol with stirring.
- **Addition of Carbonyl Compound:** To the stirred solution, add an equimolar amount (1 equivalent) of the respective aldehyde or ketone.
- **Catalyst Addition (Optional):** A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the condensation.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time typically ranges from 1 to 8 hours, depending on the reactivity of the carbonyl compound.^{[4][5]} The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Product Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
- **Washing and Drying:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a desiccator or a vacuum oven.

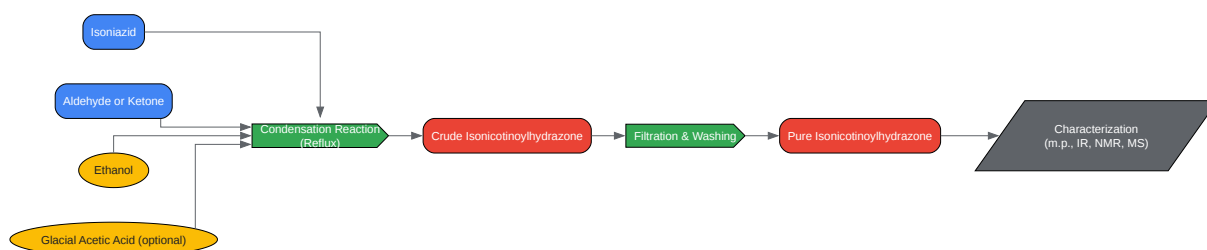
- Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Characterization: The synthesized derivatives should be characterized using standard analytical techniques:

- Melting Point: Determined using a melting point apparatus.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the C=O of the amide, the C=N of the imine, and the N-H of the hydrazone. For example, the IR spectrum of a typical isonicotinoylhydrazone will show characteristic bands for the hydrazone NH stretch (around 3227 cm^{-1}), the acylhydrazone carbonyl stretch (around 1653 cm^{-1}), and the azomethine (C=N) stretch.^{[4][8]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure of the compound. The ^1H NMR spectrum will typically show a characteristic singlet for the azomethine proton (-N=CH-) between δ 8.3 and 8.9 ppm.^{[4][8]}
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Mandatory Visualizations

Synthesis Workflow

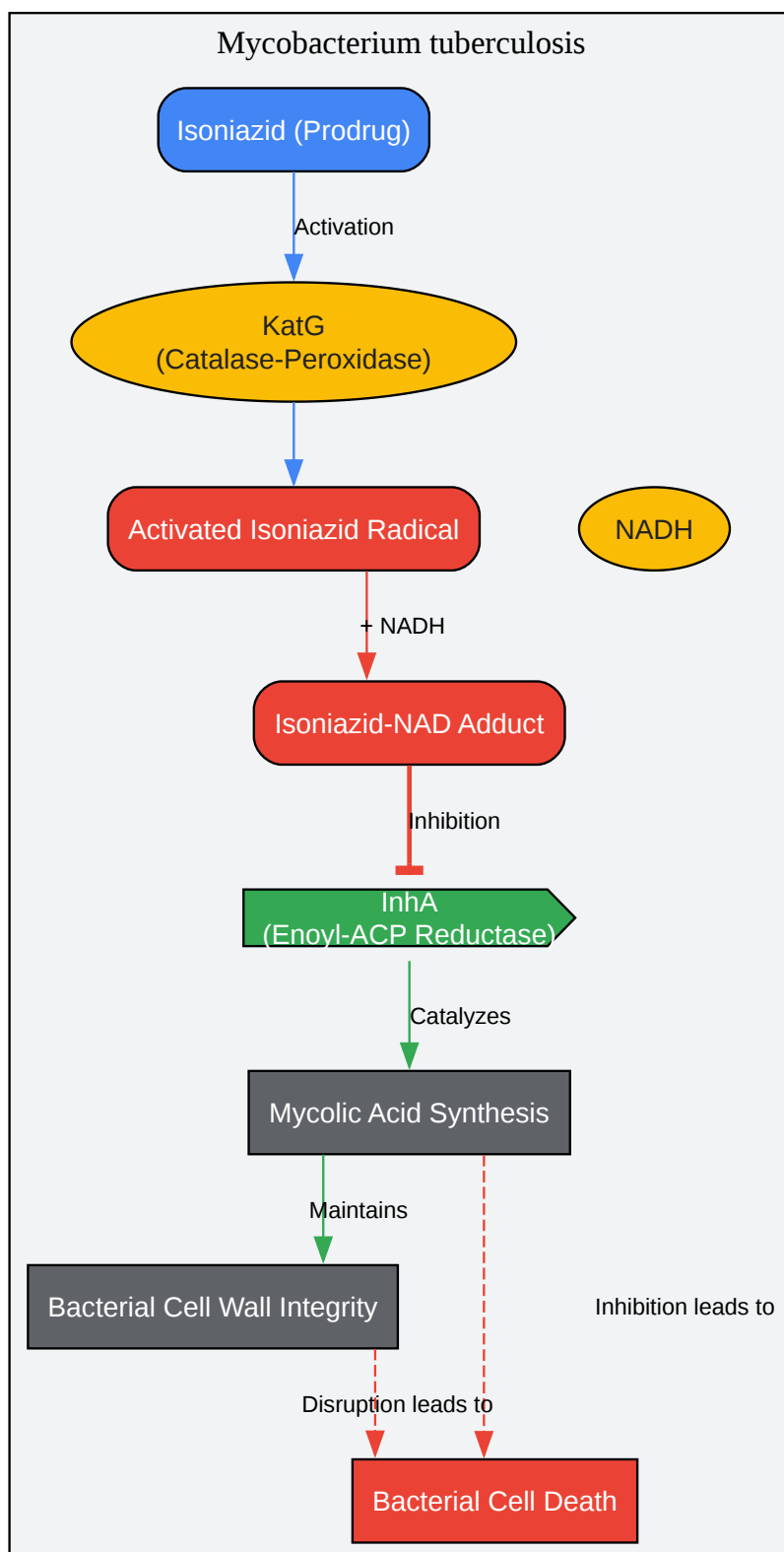


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Caption: General workflow for the synthesis of isonicotinoylhydrazone derivatives.

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3] The activated form of isoniazid then covalently binds to the NAD⁺ cofactor, forming an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA). This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[3][9]



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Caption: Mechanism of action of isoniazid via inhibition of the InhA enzyme.

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